(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride
Description
Historical Context and Discovery Timeline
The discovery of (S)-2-amino-3,3-diphenylpropan-1-ol hydrochloride is rooted in the broader exploration of chiral amino alcohols and their pharmacological potential. While the base compound, 2-amino-3,3-diphenylpropan-1-ol, was first documented in chemical databases such as PubChem in 2007, its enantioselective synthesis and isolation as the hydrochloride salt emerged more recently. The development of asymmetric catalysis techniques, particularly the use of proline derivatives as organocatalysts, enabled the efficient production of enantiomerically pure forms of this compound. For instance, a 2018 patent detailed the use of L-proline or D-proline in synthesizing structurally related 1,3-diphenyl-1-propanol derivatives, demonstrating yields exceeding 50% and optical purity over 80%. These methodologies laid the groundwork for the targeted synthesis of (S)-2-amino-3,3-diphenylpropan-1-ol hydrochloride, leveraging similar catalytic systems to achieve stereochemical control.
The compound’s historical trajectory parallels advancements in organocatalysis during the early 21st century. Prior to 2000, synthetic routes for chiral diphenylalkylamines relied heavily on resolution techniques rather than asymmetric synthesis. The introduction of proline-based catalysts, as exemplified in the synthesis of 3-hydroxy-1,3-diphenyl-1-acetone, marked a paradigm shift, enabling direct enantioselective formation of tertiary alcohol and amine centers. This methodological breakthrough facilitated the efficient production of (S)-2-amino-3,3-diphenylpropan-1-ol hydrochloride, underscoring its status as a modern synthetic target rather than a naturally occurring alkaloid.
Nomenclature and IUPAC Classification
The systematic IUPAC name for the base compound is 2-amino-3,3-diphenylpropan-1-ol , reflecting its structural features:
- A three-carbon propane backbone
- An amino group (-NH₂) at position 2
- A hydroxyl group (-OH) at position 1
- Two phenyl groups (-C₆H₅) at position 3
The hydrochloride salt form adds a chloride counterion, resulting in the full name (S)-2-amino-3,3-diphenylpropan-1-ol hydrochloride . The (S) designation specifies the absolute configuration at the chiral center, which is determined by the Cahn-Ingold-Prelog priority rules. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₈ClNO | Derived |
| Molecular weight | 263.76 g/mol | Calculated |
| CAS Registry Number | 92646-33-8 (base compound) | |
| InChIKey | SDDOXKGXOXANAF-UHFFFAOYSA-N |
The compound’s stereochemistry is critical to its chemical behavior, as enantiomeric purity influences physicochemical properties such as solubility and crystallinity. The hydrochloride salt enhances aqueous solubility compared to the free base, a common modification for improving bioavailability in pharmaceutical applications.
Structural Relationship to Diphenylalkylamine Derivatives
(S)-2-amino-3,3-diphenylpropan-1-ol hydrochloride belongs to the diphenylalkylamine class, characterized by two aromatic phenyl groups attached to an aliphatic chain bearing amine functionalities. This structural motif is shared with pharmacologically active compounds such as antihistamines and antidepressants. A comparative analysis reveals:
Structural Features of Diphenylalkylamine Derivatives
| Compound | Core Structure | Functional Groups | Chiral Centers |
|---|---|---|---|
| Diphenhydramine | Ethanolamine backbone | Ether, dimethylamine | 0 |
| Fluoxetine | Phenoxypropylamine | Trifluoromethyl, amine | 1 |
| (S)-2-Amino-3,3-diphenylpropan-1-ol | Propanolamine | Amino, hydroxyl | 1 |
The unique combination of amino and hydroxyl groups on a diphenylpropanol scaffold distinguishes this compound from classical diphenylalkylamines. The proximity of these functional groups enables intramolecular hydrogen bonding, which stabilizes specific conformations and influences reactivity. For example, the hydroxyl group at position 1 can participate in hydrogen-bond-directed crystallization, a property exploited in purification processes.
The stereoelectronic effects imposed by the phenyl groups further modulate the compound’s behavior. The bulky diphenyl substituents at position 3 create a steric environment that influences both synthetic accessibility and molecular interactions. This structural characteristic is shared with certain β-amino alcohol catalysts used in asymmetric synthesis, highlighting potential applications beyond pharmaceutical contexts.
Properties
Molecular Formula |
C15H18ClNO |
|---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
(2S)-2-amino-3,3-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H/t14-;/m1./s1 |
InChI Key |
VQJGBXAIBLSRCR-PFEQFJNWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CO)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, often derived from natural sources or synthesized through chiral resolution techniques.
Reaction Conditions: The key step involves the reaction of the chiral precursor with benzaldehyde under basic conditions to form the intermediate compound.
Hydrogenation: The intermediate is then subjected to hydrogenation in the presence of a suitable catalyst to reduce the double bonds and form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride in high purity.
Industrial Production Methods
In industrial settings, the production of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in batch reactors.
Catalysis: Efficient catalysts are used to speed up the reaction and improve yield.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride with key analogs:
Key Observations :
- Lipophilicity: The diphenyl substitution in the main compound increases hydrophobicity compared to mono-substituted analogs like (S)-2-Amino-3-phenylpropan-1-ol, which has higher aqueous solubility (5.61 mg/ml) .
- Electronic Effects: Fluorine substitution in (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl enhances metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Pharmacological and Functional Differences
- Immunosuppressive Activity: FTY720 (), a structural analog with a long alkyl chain and diol groups, demonstrates potent immunosuppressive effects by modulating sphingosine-1-phosphate receptors. The diphenyl compound lacks this alkyl chain, suggesting divergent pharmacological profiles .
- Synthetic Accessibility: (S)-2-Amino-3-phenylpropan-1-ol has a synthetic accessibility score of 1.32, indicating ease of synthesis compared to the diphenyl variant, which may require more complex stereocontrol and coupling reactions .
Structural Similarity and Divergence
- High Similarity (Score ≥0.97): Compounds like (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol share the amino alcohol core but differ in substituent bulk, impacting steric accessibility .
- Moderate Similarity (Score 0.79–0.89): Trifluorinated analogs (e.g., (S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl) exhibit reduced structural overlap due to fluorine’s compact size and electronic effects .
- Low Similarity (Score <0.75) : Brominated derivatives (e.g., Imp. C in ) diverge significantly, with bromine atoms altering electronic density and reactivity .
Biological Activity
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride is a chiral amino alcohol known for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound, with the molecular formula CHClNO and a molecular weight of 271.76 g/mol, features both an amino and a hydroxyl group, which are critical for its reactivity and interaction with biological systems.
The biological activity of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the central nervous system (CNS). It has been shown to modulate neurotransmitter release and uptake, influencing pathways related to mood, cognition, and pain perception. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, enhancing its versatility in biological contexts .
Key Interactions
- Neurotransmitter Systems : The compound may influence serotonin and norepinephrine pathways, which are crucial for mood regulation.
- Enzyme Modulation : It acts as a ligand in enzyme-substrate interactions, potentially affecting enzyme activity and stability .
Biological Activities
Research indicates that (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride exhibits several biological activities:
1. Anticancer Properties
Studies have explored the compound's potential anticancer effects. For example, modifications of similar diphenyl compounds have shown significant cytotoxicity against breast cancer cells while exhibiting low toxicity on normal cells. This suggests that structural analogs of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride could be developed as effective anticancer agents .
2. Neurological Effects
Given its structural similarity to biologically active molecules targeting the CNS, this compound is being investigated for therapeutic applications in treating conditions such as depression and anxiety disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for drug development aimed at neurological disorders .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various synthesized compounds related to (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride on MCF-7 breast cancer cells. Results indicated that modifications could enhance cytotoxic effects while minimizing side effects compared to established drugs like Tamoxifen .
Case Study 2: Neuropharmacological Potential
Research on compounds with similar structures has demonstrated their ability to influence neurotransmitter dynamics. The modulation of serotonin and norepinephrine systems could lead to improved therapeutic outcomes in mood disorders .
Comparative Analysis
The following table summarizes the biological activities of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride compared to structurally similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| (S)-2-Amino-3,3-diphenylpropan-1-ol HCl | Anticancer, Neurological effects | Modulates neurotransmitter systems |
| (R)-2-Amino-3,3-diphenylpropan-1-ol | Enzyme inhibition | Interacts with enzyme active sites |
| 1,3-Diphenylpropan-1-one | Cytotoxicity against cancer cells | Induces apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
